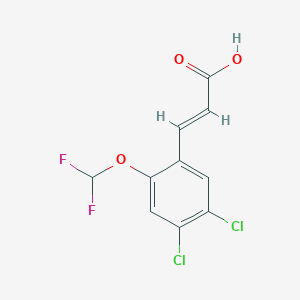![molecular formula C13H17N3O B13727232 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)
4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an ethoxy group attached to the pyrazole ring and an ethyl linkage to a phenylamine group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the ethoxy group: The pyrazole intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
Attachment of the ethyl linkage: The ethoxy-substituted pyrazole is then reacted with an ethyl halide to form the ethyl linkage.
Coupling with phenylamine: Finally, the ethyl-substituted pyrazole is coupled with phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Coupling reactions: The phenylamine group can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: The compound has potential therapeutic applications due to its biological activity. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy group and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine can be compared with other pyrazole derivatives to highlight its uniqueness:
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: This compound features a piperazine ring instead of a pyrazole ring, leading to different biological activities and chemical reactivity.
2-(4-Ethoxypyrazol-1-yl)-phenylamine: This compound lacks the ethyl linkage, which may affect its binding properties and overall biological activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide:
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-[2-(4-ethoxypyrazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C13H17N3O/c1-2-17-13-9-15-16(10-13)8-7-11-3-5-12(14)6-4-11/h3-6,9-10H,2,7-8,14H2,1H3 |
Clé InChI |
HHVBKMUYCFFREJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN(N=C1)CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



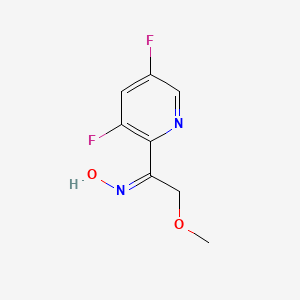

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)
![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
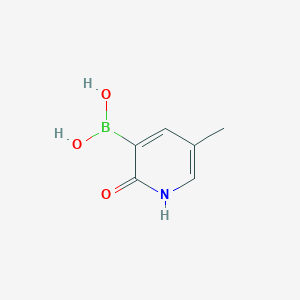
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)
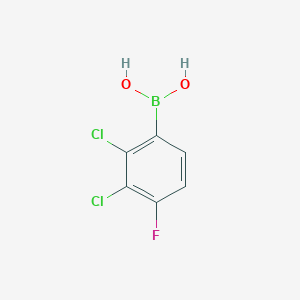

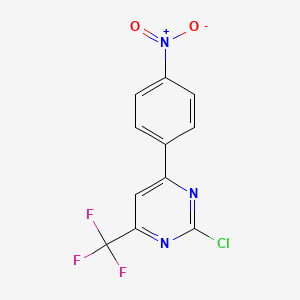
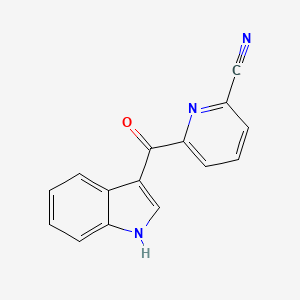
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

